2-Hydroxy-3-(3-methylthiomorpholin-4-yl)propanoic acid
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Overview
Description
2-Hydroxy-3-(3-methylthiomorpholin-4-yl)propanoic acid is an organic compound that features a hydroxy group, a thiomorpholine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-methylthiomorpholin-4-yl)propanoic acid typically involves the reaction of thiomorpholine derivatives with hydroxypropanoic acid under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include thiomorpholine, methylating agents, and hydroxypropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as crystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-methylthiomorpholin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-3-(3-methylthiomorpholin-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-methylthiomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and thiomorpholine ring play crucial roles in its binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxyphenyl group instead of a thiomorpholine ring.
3-Hydroxy-2-methylpropanoic acid: Similar structure but lacks the thiomorpholine ring.
Uniqueness
2-Hydroxy-3-(3-methylthiomorpholin-4-yl)propanoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-hydroxy-3-(3-methylthiomorpholin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-6-5-13-3-2-9(6)4-7(10)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
CNYOUEFMEVBNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCN1CC(C(=O)O)O |
Origin of Product |
United States |
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